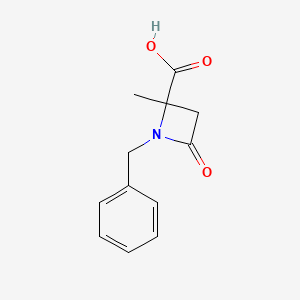

1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(12)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFDULPMGQBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443091 | |

| Record name | 2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344765-41-9 | |

| Record name | 2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable β-keto ester, followed by cyclization to form the azetidine ring . The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain modifications to the benzyl group significantly increased activity against Gram-positive bacteria, suggesting potential for antibiotic development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Synthesis Pathways

The synthesis of this compound can involve several pathways, including:

- Condensation Reactions : Reacting appropriate amines with carboxylic acids under controlled conditions.

- Cyclization Reactions : Utilizing cyclization techniques to form the azetidine ring.

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential as a drug candidate. The compound's ability to interact with biological systems makes it a focal point for drug design.

Case Study: Drug Formulation

A recent study focused on formulating a drug based on this compound aimed at treating neurological disorders. Preliminary results showed that the compound could cross the blood-brain barrier, indicating its potential efficacy in central nervous system applications .

Biochemical Research

The compound is also utilized in biochemical studies to understand enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Investigations into the inhibition of specific enzymes by this compound have revealed insights into its mechanism of action. Such studies are crucial for elucidating its role in metabolic processes and potential therapeutic effects .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s strained ring structure allows it to bind effectively to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt normal cellular processes, making the compound useful in medicinal chemistry for developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares structural features, synthesis methods, and bioactivities of 1-benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid with analogous compounds:

Key Comparative Insights

Core Ring Systems: The azetidinone ring in the target compound offers a strained β-lactam structure, which may confer reactivity distinct from the more stable benzothiazine or imidazolidinone rings.

Functional Groups: The carboxylic acid in the target compound and benzothiazine derivative contrasts with the benzyl ester in the imidazolidinone analog. Esters often improve membrane permeability but require hydrolysis for activation.

Synthetic Accessibility: The benzothiazine compound is synthesized via a high-yield alkaline hydrolysis method, whereas azetidinones typically require precise cyclization conditions to maintain ring stability.

Bioactivity :

- The benzothiazine derivative demonstrates statistically significant anti-inflammatory and analgesic effects, outperforming standard NSAIDs like Diclofenac. In contrast, the target compound’s bioactivity remains speculative, though β-lactams are traditionally associated with antibiotic mechanisms.

Research Implications and Limitations

- Knowledge Gaps: Direct comparative bioactivity data for the target compound are absent in the evidence.

- Synthetic Challenges: Azetidinones require meticulous synthesis to avoid ring-opening, whereas benzothiazines and imidazolidinones offer more straightforward functionalization.

Biological Activity

1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of azetidine derivatives, characterized by a four-membered cyclic structure containing nitrogen. Its molecular formula is C12H13NO3, and it features a carbonyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit various bacterial strains, showing promising results against Gram-positive bacteria.

- Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : It has been reported to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics, thus enhancing the efficacy of these drugs.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with Enzymes : The compound's structural features allow it to bind with specific enzymes, inhibiting their activity. For instance, its ability to inhibit β-lactamases suggests that it may interfere with the enzyme's active site.

- Cell Cycle Arrest : Some studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is likely mediated through the activation of apoptotic pathways.

- Antioxidant Activity : There is evidence suggesting that the compound may exhibit antioxidant properties, reducing oxidative stress in cells, which is beneficial in preventing various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of Staphylococcus aureus at concentrations ranging from 50 to 200 µg/mL. |

| Study B | Anticancer | Showed a 60% reduction in cell viability in breast cancer cell lines at a concentration of 100 µM after 48 hours. |

| Study C | Enzyme Inhibition | Reported IC50 values of 25 µM against various β-lactamases, indicating strong inhibitory effects. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggests that:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : It undergoes metabolic transformations primarily in the liver.

- Excretion : Metabolites are excreted via urine, indicating a need for monitoring renal function during treatment.

Q & A

Q. What are the established synthetic routes and purification strategies for 1-benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid?

The synthesis of β-lactam and azetidine derivatives typically involves cyclization reactions or ring-opening strategies. For example, substituted azetidines can be synthesized via nucleophilic substitutions or [2+2] cycloadditions, followed by hydrolysis to introduce carboxylic acid groups . Purification often employs recrystallization or column chromatography, with solvent selection (e.g., ethyl acetate/hexane gradients) guided by polarity differences. Optimization of reaction conditions (temperature, catalyst loading) using factorial design (e.g., Taguchi methods) minimizes byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : , , and 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm the azetidine ring structure .

- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3300 cm) groups .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can computational tools assist in structural elucidation and conformation analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles, dihedral angles, and electron density maps, which are cross-validated with X-ray crystallography data. Conformational stability is assessed via potential energy surface (PES) scans .

Advanced Research Questions

Q. What mechanistic insights can quantum chemical calculations provide for its synthesis?

Reaction path searches using quantum chemical methods (e.g., intrinsic reaction coordinate (IRC) analysis) identify transition states and intermediates. For instance, cyclization steps may involve zwitterionic intermediates stabilized by benzyl groups. Activation energies are calculated to optimize catalytic conditions (e.g., base strength, solvent polarity) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H1H NMR)?

Contradictions may arise from dynamic effects (e.g., hindered rotation of the benzyl group) or impurities. Methodological approaches include:

Q. What strategies are employed to assess its pharmacological potential (e.g., enzyme inhibition)?

- Molecular docking : Screens against target enzymes (e.g., serine β-lactamases) using AutoDock Vina, focusing on binding affinity at the active site.

- In vitro assays : Competitive inhibition studies (IC) with fluorogenic substrates (e.g., nitrocefin) under physiological pH and temperature .

- ADMET prediction : Computational models (e.g., SwissADME) evaluate bioavailability and toxicity risks .

Methodological Considerations

Q. How can researchers optimize reaction yields using statistical experimental design?

A fractional factorial design (e.g., 2) screens variables like catalyst loading, solvent ratio, and reaction time. Response Surface Methodology (RSM) then refines optimal conditions. For example, a central composite design (CCD) might reveal that yields plateau at 60°C due to thermal decomposition .

Q. What analytical workflows validate batch-to-batch consistency in academic settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.